(2-Cyano-5-(piperidin-3-yl)phenyl)boronic acid
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Overview
Description
(2-Cyano-5-(piperidin-3-yl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its utility in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (2-Cyano-5-(piperidin-3-yl)phenyl)boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2. The reaction conditions are generally mild, often conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods leverage automated systems to precisely control reaction parameters, thereby ensuring consistent product quality and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
(2-Cyano-5-(piperidin-3-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The cyano group can be reduced to an amine.
Substitution: The boronic acid group can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in the presence of aryl halides.
Major Products
Phenols: from oxidation reactions.
Amines: from reduction reactions.
Biaryl compounds: from Suzuki–Miyaura coupling reactions.
Scientific Research Applications
(2-Cyano-5-(piperidin-3-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as a tool for studying biological pathways.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (2-Cyano-5-(piperidin-3-yl)phenyl)boronic acid in Suzuki–Miyaura coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product . The cyano and piperidinyl groups can also interact with various biological targets, potentially inhibiting specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 3-Cyanophenylboronic acid
- 4-Piperidinylphenylboronic acid
Uniqueness
(2-Cyano-5-(piperidin-3-yl)phenyl)boronic acid is unique due to the presence of both a cyano group and a piperidinyl group on the phenyl ring. This combination of functional groups provides distinct reactivity and binding properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C12H15BN2O2 |
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Molecular Weight |
230.07 g/mol |
IUPAC Name |
(2-cyano-5-piperidin-3-ylphenyl)boronic acid |
InChI |
InChI=1S/C12H15BN2O2/c14-7-10-4-3-9(6-12(10)13(16)17)11-2-1-5-15-8-11/h3-4,6,11,15-17H,1-2,5,8H2 |
InChI Key |
VZSYNEZLBIYZPA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C2CCCNC2)C#N)(O)O |
Origin of Product |
United States |
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